molecular formula C16H17N3O2S B12946156 2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline CAS No. 105256-13-1

2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline

Cat. No.: B12946156
CAS No.: 105256-13-1
M. Wt: 315.4 g/mol
InChI Key: HPKGBFXIYUSCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline is a benzimidazole derivative featuring a sulfonylmethyl bridge connecting the benzimidazole core to an N,N-dimethylaniline group. The sulfonyl group in this compound likely enhances electron-withdrawing effects and stability compared to less oxidized sulfur-containing analogs .

Properties

CAS No.

105256-13-1

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfonylmethyl)-N,N-dimethylaniline

InChI

InChI=1S/C16H17N3O2S/c1-19(2)15-10-6-3-7-12(15)11-22(20,21)16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

HPKGBFXIYUSCHC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of 2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

(a) Sulfonyl vs. Sulfinyl Groups
  • 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole (CAS 100924-68-3, ): Structure: Contains a sulfinyl (-SO-) group instead of sulfonyl (-SO₂-). Physical Data: Molecular weight = 299.39 g/mol; density = 1.34 g/cm³; melting point = 107–109°C .
(b) N,N-Dimethylaniline-Linked Derivatives
  • [4-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenylimino)methyl)–N,N-dimethylaniline (Compound 10, ): Structure: Replaces the sulfonylmethyl bridge with an iminomethyl group. Impact: The absence of sulfonyl reduces polarity, likely lowering solubility in polar solvents. FTIR data shows distinct -C=N stretches at ~1600 cm⁻¹ .
(c) Sulfonamide-Functionalized Analogs
  • 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide (): Structure: Features a sulfonamide (-SO₂NH-) group directly attached to benzimidazole. Synthesis: Prepared via refluxing with benzenesulfonyl chloride in DMF, yielding a crystalline product (m.p. 593–594 K) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Notable Spectral Data (FTIR/NMR)
Target Compound* C₁₆H₁₇N₃O₂S 315.40 -SO₂CH₂- N/A Not reported
2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole C₁₆H₁₇N₃OS 299.39 -SOCH₂- 107–109 Sulfinyl S=O stretch ~1040 cm⁻¹
Compound 10 () C₂₁H₁₈ClN₃ 347.84 -CH=N- N/A -C=N stretch at 1602 cm⁻¹; NH ~3300 cm⁻¹
N-(1H-Benzimidazol-2-yl)-N'-tosylacetamidine (5a, ) C₁₆H₁₆N₄O₂S 328.39 -SO₂-Toluenesulfonyl N/A Aromatic C-H (NMR δ 7.2–8.1 ppm)

*Estimated based on structural analogy.

Biological Activity

The compound 2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in the context of inflammatory and autoimmune diseases. Benzimidazole derivatives are known for their diverse pharmacological properties, including antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to modulate tumor necrosis factor-alpha (TNFα) signaling pathways. TNFα is a cytokine involved in systemic inflammation and is implicated in various pathological conditions such as rheumatoid arthritis, Crohn's disease, and psoriasis. The compound acts as a modulator of TNFα activity, which can lead to beneficial effects in treating inflammatory and autoimmune disorders .

Pharmacological Properties

Recent studies have highlighted the broad-spectrum pharmacological properties of benzimidazole derivatives. These include:

  • Anticancer Activity : Some benzimidazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated against the NCI 60 cancer cell line panel, demonstrating notable anti-cancer activities .
  • Anti-inflammatory Effects : The modulation of TNFα by this compound suggests potential use in treating inflammatory diseases. Benzimidazole derivatives have been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity : Benzimidazole compounds have also been investigated for their antimicrobial properties. Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

Case Study 1: Anti-Cancer Activity

In a study evaluating the anti-cancer potential of various benzimidazole derivatives, one compound demonstrated significant activity against breast cancer cell lines (MDA-MB-468) with a growth inhibition percentage of approximately 36% at a concentration of 10510^{-5} M. This highlights the potential of benzimidazole derivatives in cancer therapy .

Case Study 2: Anti-Inflammatory Effects

Research has indicated that compounds similar to this compound can significantly reduce TNFα levels in vitro. This reduction correlates with decreased inflammatory markers in cellular models, suggesting a mechanism by which these compounds may alleviate symptoms in autoimmune diseases .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with specific structural features. For example:

Structural FeatureBiological Activity
Sulfonyl groupEnhances solubility and bioavailability
Dimethylamino groupIncreases interaction with biological targets
Benzimidazole coreEssential for anticancer and antimicrobial activity

This table summarizes how various structural components contribute to the overall efficacy of benzimidazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.